1-Butanol, 3-(1-ethoxyethoxy)-2-methyl-
Description
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- is a branched-chain alcohol derivative with a complex ether-ether functional group. Its structure combines a butanol backbone modified by a methyl group at the second carbon and a 1-ethoxyethoxy substituent at the third carbon. This compound is part of a broader class of oxygenated volatile organic compounds (VOCs) often associated with fermentation processes, flavor chemistry, and specialty chemical synthesis.
Properties
CAS No. |
59410-44-5 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(1-ethoxyethoxy)-2-methylbutan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-5-11-9(4)12-8(3)7(2)6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
JURYHIHYIWGKON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C)C(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent substitution reactions. One common method involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of 1-butanol is protected using ethyl vinyl ether in the presence of an acid catalyst to form 1-ethoxyethoxybutane.
Substitution reaction: The protected butanol undergoes a substitution reaction with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride to introduce the methyl group at the second carbon atom.
Industrial Production Methods
Industrial production of 1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanol derivatives.
Scientific Research Applications
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific metabolic pathways. Its unique structure allows it to interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with several alcohols, esters, and ethers. Below is a detailed comparison based on the evidence:
Table 1: Structural and Functional Comparison
Key Research Findings
Fermentation-Derived Analogs: Branched-chain alcohols like 1-Butanol, 3-methyl- are synthesized by Saccharomyces bayanus during fermentation, contributing to the "higher alcohol" profile of beverages. These compounds enhance aromatic complexity at low concentrations but may produce off-flavors at higher levels . Esters such as 1-Butanol, 3-methyl-, acetate dominate the VOC profile of W. anomalus, demonstrating antifungal properties and flavor-enhancing roles .
Thermophysical Properties: Glycol ethers like 2-(2-methoxyethoxy)ethanol exhibit distinct mixing behaviors with short-chain alcohols (e.g., butan-1-ol), relevant for solvent design. These properties are critical for industrial applications but differ significantly from the ether-ether structure of the target compound .
Plant and Latex Chemistry: 1-Butanol, 2-methyl-, acetate is a major component in Calotropis gigantea latex, highlighting the ecological role of branched alcohols and esters in plant defense .
Table 2: Relative Abundance in Key Studies
Discussion of Unique Features
- Ether-Ether Functionalization: The 1-ethoxyethoxy group in the target compound distinguishes it from simpler branched alcohols (e.g., 3-methyl-1-butanol) and esters. This structure may influence its volatility, solubility, and reactivity compared to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
